Technical Guide: PC (Photocleavable) SPDP Crosslinkers
Technical Guide: PC (Photocleavable) SPDP Crosslinkers
The following technical guide details the chemical structure, properties, and application protocols for PC SPDP , a specialized heterobifunctional crosslinker.
Structural Analysis, Mechanism of Action, and Bioconjugation Protocols
Core Identity & Disambiguation
Crucial Disambiguation: In the context of this reagent, the acronym "PC" refers to Photocleavable (typically a nitrobenzyl derivative), not Phosphorylcholine. While Phosphorylcholine is a common zwitterionic modification, PC SPDP is distinctively engineered for dual-stimuli responsive cleavage (Light and Reduction).
PC SPDP is a heterobifunctional crosslinker containing:
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Amine-Reactive Group: NHS ester (or NHS carbonate) for conjugation to primary amines (Lysine residues).
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Thiol-Reactive Group: 2-Pyridyldithio (SPDP moiety) for conjugation to sulfhydryls or disulfide exchange.
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Photocleavable Spacer: A nitrobenzyl core that cleaves upon exposure to UV light (typically 300–365 nm).
Chemical Specifications
| Property | PC SPDP (Acid/Core) | PC SPDP-NHS Carbonate Ester |
| CAS Number | N/A (Precursor) | 2279944-61-3 |
| Molecular Weight | 467.6 Da | 608.64 Da |
| Formula | C₂₀H₂₅N₃O₆S₂ | C₂₅H₂₈N₄O₁₀S₂ |
| Solubility | DMSO, DMF | DMSO, DMF, DCM |
| Appearance | Pale yellow solid | Pale yellow solid |
| Purity | >95% (HPLC) | >95% (HPLC) |
| Cleavage Stimuli | UV Light (365 nm) & Reduction (DTT/TCEP) | UV Light (365 nm) & Reduction (DTT/TCEP) |
Chemical Structure & Architecture
The molecular architecture of PC SPDP is designed to provide precise spatial and temporal control over the release of conjugated payloads.
Structural Components[1][2][3][4][5][6][7][8][9][10]
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The "PC" Core (Photocleavable): Usually derived from 1-(2-nitrophenyl)ethyl . Upon UV irradiation, the nitrobenzyl group undergoes a Norrish Type II reaction, cleaving the bond between the linker and the payload (typically the amine-containing molecule attached via the NHS carbonate).
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The SPDP Tail: Contains the 2-pyridyldithio group. This moiety reacts with free thiols (-SH) via disulfide exchange to form a stable disulfide bond, releasing pyridine-2-thione (a chromophore measurable at 343 nm).
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The Linkage: The NHS group is often attached via a carbonate ester linkage in PC variants, which yields a native amine upon photocleavage, rather than leaving a residual amide scar.
Molecular Connectivity Diagram (Graphviz)
Caption: Structural connectivity of PC SPDP showing the dual-cleavage sites: the Nitrobenzyl core (UV-sensitive) and the Disulfide bond (Reduction-sensitive).[1]
Mechanism of Action
The utility of PC SPDP lies in its orthogonality . You can cleave the conjugate using either light or a reducing agent, allowing for "AND/OR" logic in drug delivery systems.
Conjugation Phase
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Step A (Amine Reaction): The NHS ester reacts with primary amines (e.g., Lysine on an Antibody) at pH 7–8.5, forming a carbamate linkage.
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Step B (Thiol Reaction): The pyridyldithio group reacts with a sulfhydryl-containing payload (e.g., a Drug-SH or Cysteine-peptide). This releases pyridine-2-thione.
Release Phase
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Pathway 1 (Photocleavage): Exposure to near-UV light (300–365 nm) triggers the rearrangement of the nitrobenzyl group, releasing the amine-containing molecule in its original form (if a carbonate linker was used) and a nitroso-ketone byproduct.
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Pathway 2 (Reductive Cleavage): In the intracellular environment (high glutathione) or upon addition of DTT/TCEP, the disulfide bond breaks, separating the SPDP moiety from the payload.
Experimental Protocols
A. Preparation of Stock Solution
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Solvent: Dissolve PC SPDP in anhydrous DMSO or DMF.
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Concentration: Prepare a 10–50 mM stock solution.
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Storage: Use immediately or store at -20°C under argon/nitrogen. Protect from light at all times to prevent premature photocleavage.
B. Bioconjugation Workflow (Protein-Drug Conjugate)
This protocol assumes the conjugation of an amine-containing Protein (A) to a thiol-containing Drug (B).
Step 1: Activation of Protein (Amine Reaction)
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Dissolve Protein A in Modification Buffer (PBS, pH 7.5, EDTA-free).
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Add 10–20 molar excess of PC SPDP stock to the protein solution.
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Incubate for 30–60 minutes at room temperature in the dark .
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Purification: Remove excess crosslinker using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Conjugation Buffer (PBS, pH 7.2, 1-5 mM EDTA).
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Checkpoint: Determine the number of linkers per protein by measuring the release of pyridine-2-thione upon DTT treatment of a small aliquot (Absorbance at 343 nm, Extinction Coefficient = 8,080 M⁻¹cm⁻¹).
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Step 2: Conjugation of Payload (Thiol Reaction)
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Add the thiol-containing Drug B (1.5–3 molar excess per linker) to the PC-SPDP-modified protein.
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Incubate overnight at 4°C or 2 hours at RT in the dark .
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Monitor reaction progress by the release of pyridine-2-thione (A343).
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Final Purification: Remove unreacted drug via Size Exclusion Chromatography (SEC) or dialysis.
C. Cleavage Assays
1. Photocleavage (UV) [2]
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Source: 365 nm UV lamp (e.g., handheld UV lamp or LED array).
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Power: ~10 mW/cm².
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Duration: 5–15 minutes.
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Mechanism: Irradiate the sample in a quartz cuvette or uncovered plate.
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Result: Release of the protein from the drug (cleavage at the nitrobenzyl spacer).
2. Reductive Cleavage (Chemical)
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Reagent: DTT (10–50 mM) or TCEP (5–10 mM).
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Incubation: 30 minutes at 37°C.
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Result: Cleavage of the disulfide bond.[3]
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
PC SPDP enables the synthesis of "Smart" ADCs.
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Standard ADCs rely on lysosomal degradation or reduction.
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PC-ADCs can be activated spatially by focusing UV/Laser light on a tumor site, potentially reducing systemic toxicity.
Surface Patterning & Biosensors
Researchers use PC SPDP to immobilize ligands onto amine-functionalized surfaces (glass/gold).
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React surface amines with PC SPDP.
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React thiolated ligands with the surface.
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Patterning: Use a photomask and UV light to selectively cleave and remove ligands from specific regions, creating high-resolution biochemical arrays.
Workflow Diagram (Graphviz)
Caption: Bioconjugation workflow using PC SPDP, illustrating the formation of the conjugate and the two distinct release pathways.
References
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BroadPharm. PC SPDP (Catalog #BP-28188) Product Data. Retrieved from
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AxisPharm. PC SPDP-NHS carbonate ester (Catalog #AP11186). Retrieved from
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Wegner, S., Sentürk, O. & Spatz, J. (2015). Photocleavable linker for the patterning of bioactive molecules.[4] Scientific Reports, 5, 18309.[4] Retrieved from
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MedChemExpress (MCE). PC SPDP-NHS carbonate ester Data Sheet. Retrieved from
Sources
- 1. Disulfide Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. PC SPDP-NHS carbonate ester | CAS: 2279944-61-3 | AxisPharm [axispharm.com]
- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 4. PC Linker, Protease Cleavable Linker, Cathepsin B Cleavable Linker | AxisPharm [axispharm.com]
